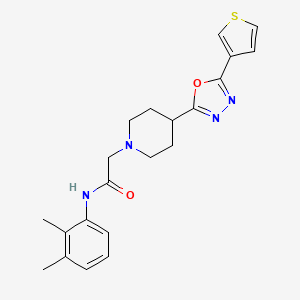

![molecular formula C20H15ClFNO4S B2800845 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid CAS No. 727704-67-8](/img/structure/B2800845.png)

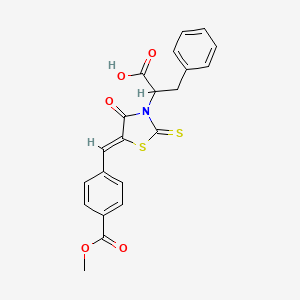

3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

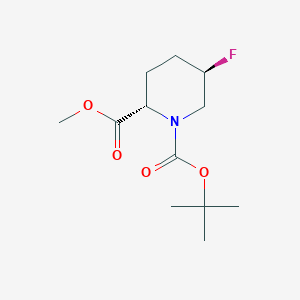

“3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid” is a chemical compound with the molecular formula C20H15ClFNO4S and a molecular weight of 419.85 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a 4-fluorophenyl group through an amino sulfonyl linkage. This is further attached to a 4-chlorobenzoic acid group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with structural similarities to 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid have been explored for their antimicrobial properties. For example, research by Kariuki et al. (2022) on a benzene sulfonic acid derivative highlighted its effectiveness against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, indicating the potential of similar compounds in antimicrobial applications Kariuki et al., 2022.

Carbohydrate Chemistry

The use of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, as demonstrated by Spjut et al. (2010), showcases the utility of sulfonyl-based protectants in synthesizing carbohydrate derivatives. This approach enhances the versatility of glycosyl donors in carbohydrate chemistry, opening avenues for the synthesis of complex molecules Spjut et al., 2010.

Proton Exchange Membranes

Research by Kim et al. (2008) on sulfonated poly(arylene ether sulfone) copolymers, involving fluorinated compounds for fuel cell applications, demonstrates the relevance of similar sulfonyl and fluorophenyl containing compounds in developing high-performance materials for energy conversion. These materials exhibit high proton conductivity and stability, making them suitable for use in fuel cells Kim et al., 2008.

Optical and Electronic Materials

The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, as investigated by Tan et al. (2016), resulted in significant improvements in electrical conductivity. This research highlights the potential of fluorinated benzoic acids and their derivatives in enhancing the performance of conductive polymers for applications in organic electronics, including solar cells and flexible electronic devices Tan et al., 2016.

Herbicide Selectivity

The selective substitution of fluorine atoms in herbicidal compounds, as studied by Hamprecht et al. (2004), shows how modifications to the chemical structure can significantly alter the activity and selectivity of agrochemicals. This research underlines the importance of chemical modifications, including fluorination, in developing more effective and selective herbicides Hamprecht et al., 2004.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[benzyl-(4-fluorophenyl)sulfamoyl]-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFNO4S/c21-18-11-6-15(20(24)25)12-19(18)28(26,27)23(13-14-4-2-1-3-5-14)17-9-7-16(22)8-10-17/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXNMQSHWHXNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

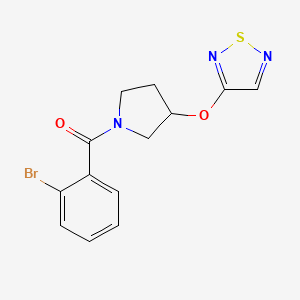

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)

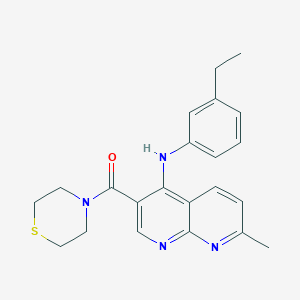

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

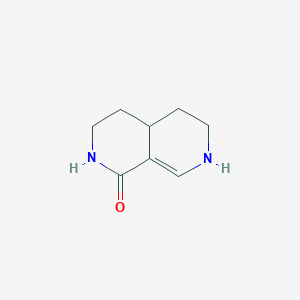

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)